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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-imidazole

Cat. No.: B095365 Get Quote

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-2-methyl-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry

and drug development. Its unique structural features, comprising a reactive bromine atom and

a nucleophilic nitrogen atom within the imidazole scaffold, offer versatile handles for molecular

elaboration. This guide provides a comprehensive overview of the reactivity and stability of 4-
Bromo-2-methyl-1H-imidazole, including its physicochemical properties, key chemical

transformations, and detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Stability
4-Bromo-2-methyl-1H-imidazole is a white solid at room temperature.[1] A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-2-methyl-1H-imidazole
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Property Value Reference

CAS Number 16265-11-5 [1]

Molecular Formula C₄H₅BrN₂ [1]

Molecular Weight 161.00 g/mol [1][2]

Appearance White solid [1]

Melting Point 164-165 °C [1]

Purity > 96% (by NMR) [1]

Storage Temperature +20°C [1]

Stability and Storage:

4-Bromo-2-methyl-1H-imidazole is generally stable under standard laboratory conditions. For

long-term storage, it is recommended to keep the compound in a tightly sealed container, in a

cool, dry, and well-ventilated area, protected from light.[1] The imidazole ring is a robust

aromatic system, but like many organic compounds, it may be sensitive to strong oxidizing

agents and extreme pH conditions. The carbon-bromine bond is relatively stable but can be

cleaved under reductive conditions or participate in nucleophilic substitution reactions,

particularly at elevated temperatures.

Reactivity
The reactivity of 4-Bromo-2-methyl-1H-imidazole is dictated by two primary functional groups:

the N-H of the imidazole ring and the C-Br bond. This dual reactivity allows for sequential or

orthogonal functionalization, making it a valuable intermediate in the synthesis of complex

molecules.

Caption: Reactivity map of 4-Bromo-2-methyl-1H-imidazole.

Reactions at the Nitrogen Atom
The imidazole ring contains a secondary amine (N-H) that is nucleophilic and can readily

undergo reactions with various electrophiles.
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N-Alkylation: The N-H proton can be abstracted by a base (e.g., NaH, K₂CO₃) to form an

imidazolide anion, which then acts as a potent nucleophile.[3] Subsequent reaction with an

alkyl halide or other alkylating agent yields the corresponding N-alkylated product.

Regioselectivity can be an issue in the alkylation of unsymmetrical imidazoles, potentially

yielding a mixture of N1 and N3 isomers, although in the case of 2-substituted imidazoles,

alkylation typically favors the N1 position due to steric hindrance from the 2-methyl group.

N-Arylation: Similar to N-alkylation, N-arylation can be achieved through copper-catalyzed

Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

Reactions at the Carbon-Bromine Bond
The bromine atom at the C4 position is a versatile handle for introducing a wide range of

substituents through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for

forming carbon-carbon bonds. 4-Bromo-2-methyl-1H-imidazole can be coupled with

various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium

catalyst and a base to afford the corresponding 4-substituted-2-methyl-1H-imidazoles.[4][5]

This reaction is fundamental in the synthesis of numerous biologically active compounds.[4]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of

carbon-nitrogen bonds.[6] 4-Bromo-2-methyl-1H-imidazole can be coupled with primary or

secondary amines to produce 4-amino-2-methyl-1H-imidazole derivatives.[7]

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or

vinyl halide, catalyzed by palladium and copper complexes.[8] It allows for the introduction of

an alkynyl moiety at the C4 position of the imidazole ring.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-Bromo-2-methyl-
1H-imidazole and a representative Suzuki-Miyaura coupling reaction.

Synthesis of 4-Bromo-2-methyl-1H-imidazole
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This protocol describes the direct bromination of 2-methyl-1H-imidazole using N-

bromosuccinimide (NBS).

Materials:

2-methyl-1H-imidazole

N-bromosuccinimide (NBS)

Acetonitrile (CH₃CN)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of 2-methyl-1H-imidazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05

eq) portion-wise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

If the solution has a yellow/orange color, add saturated aqueous Na₂S₂O₃ solution until it

becomes colorless.

Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient

of ethyl acetate in hexanes) to afford 4-Bromo-2-methyl-1H-imidazole as a white solid.

Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-
imidazole
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling

of 4-Bromo-2-methyl-1H-imidazole with an arylboronic acid.

Reaction Setup

Reaction

Work-up & Purification

Analysis

Combine Reactants
(Bromoimidazole, Boronic Acid, Base)

Add Pd Catalyst & Ligand

Add Solvent (e.g., Dioxane/Water)

Degas Mixture (Ar/N₂)

Heat to Reaction Temperature
(e.g., 80-100 °C)

Monitor by TLC/LC-MS

Cool to Room Temperature

Reaction Complete

Filter (e.g., through Celite)

Aqueous Work-up & Extraction

Dry & Concentrate

Purify (Column Chromatography)

Characterize Product
(NMR, MS)

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Materials:

4-Bromo-2-methyl-1H-imidazole

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Celite

Procedure:

To a reaction vessel, add 4-Bromo-2-methyl-1H-imidazole (1.0 eq), the arylboronic acid

(1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
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Transfer the filtrate to a separatory funnel and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

4-aryl-2-methyl-1H-imidazole.

Conclusion
4-Bromo-2-methyl-1H-imidazole is a highly valuable and versatile building block in organic

synthesis, particularly for the construction of pharmaceutical lead compounds. Its stability under

typical storage and reaction conditions, combined with the distinct reactivity of the N-H and C-

Br functionalities, allows for a wide range of chemical transformations. A thorough

understanding of its reactivity and the application of robust synthetic protocols, such as those

outlined in this guide, are essential for leveraging the full potential of this important intermediate

in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [reactivity and stability of 4-Bromo-2-methyl-1H-
imidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095365#reactivity-and-stability-of-4-bromo-2-methyl-
1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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